molecular formula C9H19NO4 B14779346 Acetic acid;3-(2-methoxyethoxy)pyrrolidine

Acetic acid;3-(2-methoxyethoxy)pyrrolidine

Cat. No.: B14779346
M. Wt: 205.25 g/mol
InChI Key: SGZPRWCKKIEMLC-UHFFFAOYSA-N
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Description

(S)-3-(2-Methoxyethoxy)pyrrolidine acetate is a chemical compound with a pyrrolidine ring substituted with a 2-methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Methoxyethoxy)pyrrolidine acetate typically involves the reaction of (S)-pyrrolidine with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (S)-3-(2-Methoxyethoxy)pyrrolidine acetate may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Methoxyethoxy)pyrrolidine acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

(S)-3-(2-Methoxyethoxy)pyrrolidine acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(2-Methoxyethoxy)pyrrolidine acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(2-Methoxyethoxy)pyrrolidine
  • (S)-3-(2-Ethoxyethoxy)pyrrolidine
  • (S)-3-(2-Methoxyethoxy)piperidine

Uniqueness

(S)-3-(2-Methoxyethoxy)pyrrolidine acetate is unique due to its specific substitution pattern and the presence of the acetate group. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

acetic acid;3-(2-methoxyethoxy)pyrrolidine

InChI

InChI=1S/C7H15NO2.C2H4O2/c1-9-4-5-10-7-2-3-8-6-7;1-2(3)4/h7-8H,2-6H2,1H3;1H3,(H,3,4)

InChI Key

SGZPRWCKKIEMLC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COCCOC1CCNC1

Origin of Product

United States

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